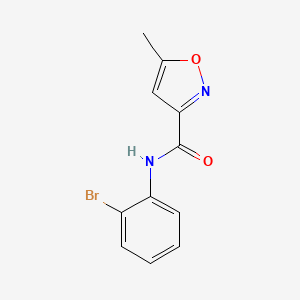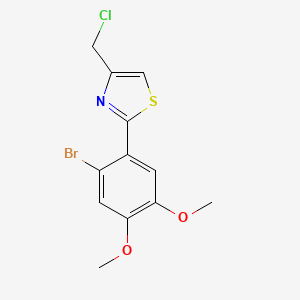
N-(2-bromophenyl)-5-methyl-3-isoxazolecarboxamide
Übersicht
Beschreibung
N-(2-bromophenyl)-5-methyl-3-isoxazolecarboxamide, also known as ABX-1431, is a novel small molecule drug that has shown promising results in preclinical studies for the treatment of various neurological disorders. It belongs to the class of isoxazole carboxamide compounds, which have been found to modulate the activity of the endocannabinoid system in the brain.
Wirkmechanismus
N-(2-bromophenyl)-5-methyl-3-isoxazolecarboxamide modulates the activity of the endocannabinoid system in the brain by inhibiting the activity of the enzyme monoacylglycerol lipase (MAGL), which is responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, N-(2-bromophenyl)-5-methyl-3-isoxazolecarboxamide increases the levels of 2-AG in the brain, which in turn activates cannabinoid receptors and produces a range of physiological and biochemical effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-bromophenyl)-5-methyl-3-isoxazolecarboxamide are mediated by the activation of cannabinoid receptors in the brain. These effects include the modulation of pain perception, inflammation, and cognitive function. N-(2-bromophenyl)-5-methyl-3-isoxazolecarboxamide has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-bromophenyl)-5-methyl-3-isoxazolecarboxamide has several advantages for lab experiments, including its high purity and quality, favorable safety profile, and well-defined mechanism of action. However, there are also some limitations to its use in lab experiments, such as the need for specialized equipment and expertise for its synthesis and analysis.
Zukünftige Richtungen
There are several future directions for the research and development of N-(2-bromophenyl)-5-methyl-3-isoxazolecarboxamide. One potential application is in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another potential application is in the treatment of chronic pain, which is a major public health concern. Further research is needed to fully understand the potential of N-(2-bromophenyl)-5-methyl-3-isoxazolecarboxamide in these and other areas, as well as to optimize its synthesis and formulation for clinical use.
Wissenschaftliche Forschungsanwendungen
N-(2-bromophenyl)-5-methyl-3-isoxazolecarboxamide has been extensively studied in preclinical models of various neurological disorders, including multiple sclerosis, neuropathic pain, and schizophrenia. In these studies, N-(2-bromophenyl)-5-methyl-3-isoxazolecarboxamide has been found to reduce inflammation, modulate pain perception, and improve cognitive function. N-(2-bromophenyl)-5-methyl-3-isoxazolecarboxamide has also been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.
Eigenschaften
IUPAC Name |
N-(2-bromophenyl)-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-7-6-10(14-16-7)11(15)13-9-5-3-2-4-8(9)12/h2-6H,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTMTQVLOGZLGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-5-methyl-1,2-oxazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2,5-dichlorophenyl)sulfonyl]propanenitrile](/img/structure/B4764426.png)
![N-(2-methoxyphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]thiourea](/img/structure/B4764438.png)
![5-(2-hydroxybenzylidene)-2-[4-(1-naphthyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B4764440.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4764448.png)
![6-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B4764455.png)
![4-[2-(2-ethoxybenzoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B4764463.png)
![2-(2,4-dichlorophenyl)-5-(4-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4764468.png)
![6-cyclopropyl-4-{[4-(2-furylmethyl)-1-piperazinyl]carbonyl}-1-propyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4764474.png)

![2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)-N-(2-phenylethyl)acetamide](/img/structure/B4764501.png)
![N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B4764513.png)
![methyl 2-[({[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]amino}carbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4764516.png)
![3-(3,4-dimethoxyphenyl)-N-{[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}acrylamide](/img/structure/B4764524.png)
![N'-[3-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]thio}methyl)-4-methoxybenzylidene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B4764530.png)